molecular formula C9H9BrO B13583201 2-(2-Bromo-5-methylphenyl)acetaldehyde

2-(2-Bromo-5-methylphenyl)acetaldehyde

Cat. No.: B13583201
M. Wt: 213.07 g/mol
InChI Key: GLEGVZATIFLJCY-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)acetaldehyde is a substituted acetaldehyde featuring a bromine atom at the ortho position and a methyl group at the para position on the aromatic benzene ring. Substituted acetaldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and pheromone production. The bromine substituent likely enhances electrophilicity, making the compound reactive in cross-coupling reactions, while the methyl group may influence steric effects and lipophilicity .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(2-bromo-5-methylphenyl)acetaldehyde

InChI

InChI=1S/C9H9BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3

InChI Key

GLEGVZATIFLJCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenyl)acetaldehyde typically involves the bromination of 5-methylbenzaldehyde followed by further chemical modifications. One common method includes the use of bromine in the presence of a catalyst to introduce the bromo group at the desired position on the phenyl ring. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective bromination of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bromo group can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(5-Bromo-2-methoxyphenyl)acetaldehyde (CAS: 33567-61-2)

Structural Differences : Replaces the methyl group with a methoxy (-OCH₃) substituent.
Molecular Formula : C₉H₉BrO₂; Molecular Weight : 229.07 .
Key Properties :

  • XLogP3 : 2 (indicating moderate lipophilicity).
  • Hydrogen Bond Acceptors : 2 (oxygen atoms in methoxy and aldehyde groups).
  • Rotatable Bonds: 3 (greater flexibility compared to the methyl-substituted analog). Its higher polarity compared to the methyl analog may enhance solubility in polar solvents .

2-(5-Bromopyridin-2-yl)acetaldehyde (CAS: 1186582-79-5)

Structural Differences: A pyridine ring replaces the benzene ring, introducing a nitrogen atom. Molecular Formula: C₇H₆BrNO; Molecular Weight: 200 . Key Properties:

  • Heterocyclic Influence : The nitrogen atom in pyridine enhances hydrogen-bonding capability and basicity.
  • Implications: The pyridine moiety could improve binding affinity in biological systems, making this compound a candidate for drug discovery .

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)

Structural Differences: Cyclohexylidene ring instead of an aromatic benzene ring; stereoisomeric (Z/E) forms. Applications: Key pheromone components in beetles (e.g., Anthonomus grandis). Fragmentation patterns (e.g., m/z 152, 137) differ from brominated analogs due to lack of heavy atoms like bromine . Implications: The absence of bromine in DMCHA reduces molecular weight and alters volatility, making these compounds more suitable for airborne pheromone signaling. In contrast, bromine in 2-(2-Bromo-5-methylphenyl)acetaldehyde may limit volatility but enhance stability in synthetic applications .

Comparison with Simpler Acetaldehyde Derivatives

Acetaldehyde (CH₃CHO)

Key Differences: Lacks aromatic and halogen substituents. Reactivity: Prone to oxidation (forming acetic acid) and decomposition (e.g., under heat, yielding paraldehyde) . Environmental Impact: Atmospheric acetaldehyde contributes to ozone formation and artifact measurements in air sampling systems due to its high volatility . Toxicity: Forms protein adducts (e.g., with dopamine), linked to cellular damage .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight XLogP3 Key Substituents Applications
This compound C₉H₉BrO 213.07 (est.) ~2.5 Bromine, Methyl Synthetic intermediate
2-(5-Bromo-2-methoxyphenyl)acetaldehyde C₉H₉BrO₂ 229.07 2 Bromine, Methoxy Pharmaceutical research
2-(5-Bromopyridin-2-yl)acetaldehyde C₇H₆BrNO 200 N/A Bromine, Pyridine Drug discovery
(Z)-DMCHA C₁₀H₁₆O 152.23 ~3.1 Cyclohexylidene Insect pheromones

Research Findings and Implications

  • Synthetic Utility : Brominated acetaldehydes are valuable in Suzuki-Miyaura couplings due to bromine’s reactivity, enabling access to biaryl structures .
  • Biological Interactions : The bromine atom may confer unique binding properties in enzyme inhibition, though this requires validation via toxicity studies .

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